Home > Products > Screening Compounds P47631 > [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine
[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine - 1431965-88-6

[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine

Catalog Number: EVT-3184772
CAS Number: 1431965-88-6
Molecular Formula: C5H8ClF2N3
Molecular Weight: 183.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound features a unique molecular structure characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a methylamine moiety. Such structural attributes contribute to its potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions.

Source

The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, which provide detailed information regarding its properties and synthesis methods. It is synthesized through multi-step organic reactions involving pyrazole derivatives and various substituents .

Classification

This compound is classified as an organic compound with significant implications in pharmacology due to its biological activities. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure.

Synthesis Analysis

Methods

The synthesis of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine typically involves several key steps:

  1. Formation of Pyrazole Rings: The initial step often includes the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole rings.
  2. Introduction of Substituents: The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethyl halides in the presence of bases.
  3. Coupling Reaction: The final step involves coupling the pyrazole rings through a methylene bridge via a condensation reaction, resulting in the formation of the target compound .

Technical Details

The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to optimize yield and purity. Industrial production may employ continuous flow chemistry techniques to enhance efficiency .

Molecular Structure Analysis

Structure

The molecular formula for [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is C6H7F2N3C_6H_7F_2N_3 with a molecular weight of approximately 175.14 g/mol. The structure includes:

  • A difluoromethyl group attached to a pyrazole ring.
  • A methylamine group linked to the pyrazole structure.

Data

  • IUPAC Name: 1-(difluoromethyl)-1H-pyrazol-3-yl)methylamine
  • InChI Key: ZLQZVQKXWZQXPH-UHFFFAOYSA-N
  • Canonical SMILES: CN(C)C1=NNC(=C1)C(F)(F)C
Chemical Reactions Analysis

Reactions

The chemical behavior of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine can be characterized by several typical reactions for pyrazole derivatives:

  • Nucleophilic Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The compound can undergo condensation reactions with other amines or alcohols, leading to the formation of more complex structures.

Technical Details

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

The mechanism of action for [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or proteins that play critical roles in various cellular processes. The binding of this compound to its targets can modulate their activity, leading to alterations in biochemical pathways and cellular responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require careful handling due to its reactive difluoromethyl group.

Relevant Data or Analyses

The compound has been noted for its potential toxicity, including skin irritation and acute toxicity if ingested . Safety data sheets should be consulted prior to handling.

Applications

Scientific Uses
The potential applications of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine include:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical agents.
  • Biological Research: Investigating its interactions with biological targets could lead to new therapeutic strategies for various diseases.
Introduction: Historical Context and Significance of Difluoromethylated Pyrazole Scaffolds

The strategic incorporation of fluorine atoms and fluorine-containing motifs into bioactive compounds has revolutionized pharmaceutical development, enabling precise modulation of molecular properties critical to drug efficacy. Within this landscape, difluoromethylated pyrazole scaffolds represent a convergence of two highly impactful design elements in medicinal chemistry. The compound [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine exemplifies this strategic integration, combining the metabolic stability conferred by fluorine with the versatile pharmacophore characteristics of the pyrazole ring, further enhanced by a synthetically flexible amine handle. This comprehensive analysis examines the evolution, significance, and multifaceted applications of this specific chemical motif within contemporary drug discovery paradigms.

Evolution of Fluorine-Containing Bioisosteres in Medicinal Chemistry

The integration of fluorine into pharmaceuticals has progressed from simple aromatic fluorination to sophisticated applications of polyfluorinated groups as bioisosteres. Early fluorinated drugs exploited the enhanced metabolic stability and altered lipophilicity provided by carbon-fluorine bonds. The trifluoromethyl (CF₃) group emerged as a dominant motif due to its pronounced electron-withdrawing character and lipophilicity enhancement (logP increase ~1.0). However, the orthogonal properties of the difluoromethyl (CF₂H) group have increasingly been recognized as uniquely valuable. Unlike the CF₃ group, the CF₂H moiety retains a polarized carbon-hydrogen bond capable of acting as a hydrogen bond donor, while maintaining significant metabolic resistance due to the strength of carbon-fluorine bonds. This dual character enables it to mimic hydroxyl, thiol, and amine groups more effectively than CF₃ in certain contexts [7] [8].

The physicochemical properties of fluorinated groups reveal distinct advantages for CF₂H:

Interactive Table: Comparative Properties of Fluorinated Bioisosteres

BioisostereHydrogen Bond Acidity (A)Lipophilicity (logP)Electron-Withdrawing Effect (σm)Volume (ų)
CH₃0.001.0 (reference)-0.07~25
CF₃0.00~2.40.43~38
CF₂H0.10-0.12~2.40.33~35
OH0.30-0.61~0.60.12~10
SH0.12~1.30.25~20

Data compiled from multiple sources [7] [8]

This property profile has driven the adoption of CF₂H in diverse therapeutic agents. Difluoromethyl ethers (ArOCF₂H) demonstrate reduced lipophilicity (>0.5 logD units lower) and enhanced permeability compared to trifluoromethyl ethers (ArOCF₃), improving membrane penetration while maintaining metabolic stability. Similarly, the hydrogen-bond donating capability of ArSCF₂H groups (A ≈ 0.10) mirrors that of thiophenol (A ≈ 0.12), enabling more effective biomolecular interactions than achieved with SCF₃ groups [7]. The evolution from ozone-depleting reagents like Freon-22 (ClCF₂H) toward environmentally benign and synthetically versatile difluoromethylating agents has further accelerated pharmaceutical applications [7].

Emergence of Difluoromethyl Group as Hydrogen-Bond Donor Motif

The CF₂H group transcends typical fluorinated motifs by functioning as a moderate hydrogen-bond donor. Abraham's solute parameter analysis quantifies this behavior through [A] values derived from NMR chemical shift differences (Δδ = δ(DMSO-d₆) - δ(CDCl₃)). The relationship [A] = 0.0065 + 0.133Δδ reveals CF₂H-containing aromatics typically exhibit [A] > 0.05, significantly higher than methyl analogues ([A] < 0.01). This places them between aniline ([A] ≈ 0.07) and thiophenol ([A] ≈ 0.12) in hydrogen-bonding strength [7].

Crystallographic evidence demonstrates the structural consequences of this capacity. Intramolecular hydrogen bonding occurs in ortho-substituted difluoromethylarenes, such as 1-(difluoromethyl)-2-nitrobenzene, where the polarized C-H bond engages with adjacent electronegative atoms. Computational studies indicate this interaction stabilizes the molecule by approximately 4.3 kcal/mol relative to non-bonding conformers—less than the stabilization in o-nitrophenol (9.9 kcal/mol) but significant for molecular design [7]. In the context of pyrazole derivatives, the CF₂H group profoundly impacts solid-state conformation and solution-phase behavior. X-ray crystallography of difluoromethylpyrazole carboxamides reveals characteristic torsional angles (e.g., C8–C7–C6–O1 = 1.7(3)°) and planar arrangements between pyrazole and adjacent rings (dihedral angle ~3.6°), suggesting conjugation is maintained despite steric bulk [9]. These structural features are critical for target engagement:

Interactive Table: Hydrogen Bond Parameters of CF₂H vs. Bioisosteric Groups

GroupRepresentative Compound[A] ValueΔG (kcal/mol) for Intramolecular H-bondBiomimicry Applications
CF₂H (aromatic)1-(difluoromethyl)-2-nitrobenzene0.10-0.12~4.3Phenols, thiophenols, anilines
CF₂H (alkoxy)Anisole-CF₂H0.10N/ACatechols, phenolic OH
CF₂H (thioether)PhSCF₂H0.10N/AThiol groups, cysteine residues
OH (phenol)o-Nitrophenol0.30-0.61~9.9Tyrosine, serine phosphorylation
NH₂ (aniline)o-Nitroaniline~0.07VariableLysine, arginine side chains

Data derived from experimental and computational studies [7] [9]

This hydrogen-bonding capacity proves particularly valuable when targeting enzymes where conventional fluorinated groups cannot replicate polar interactions. The CF₂H moiety thus serves as a unique molecular chameleon—exhibiting hydrophobic character similar to CF₃ while retaining directional hydrogen-bonding capability akin to polar functional groups.

Role of Pyrazole Heterocycles in Bioactive Compound Design

Pyrazole heterocycles constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacophoric properties, metabolic stability, and synthetic accessibility. Historically significant since Knorr's 1883 synthesis of antipyrine, pyrazole derivatives encompass diverse therapeutic agents including the COX-2 inhibitor celecoxib, the antiviral pyrazofurin, the insecticide fipronil, and the cannabinoid receptor antagonist rimonabant [5]. The pyrazole ring provides:

  • Diverse Binding Modes: The sp²-hybridized ring nitrogen atoms can act as hydrogen bond acceptors, while C-H groups participate in hydrophobic interactions.
  • Robust Metabolic Resistance: Compared to imidazoles, pyrazoles exhibit reduced susceptibility to oxidative metabolism due to the absence of an acidic C-2 proton.
  • Structural Modularity: Substituents at N-1, C-3, C-4, and C-5 allow precise tailoring of electronic, steric, and physicochemical properties.

Fused pyrazole systems significantly expand this pharmacophoric diversity. Thieno[3,2-c]pyrazoles demonstrate potent antitumor activity as Aurora kinase inhibitors. Pyrrolo[3,2-c]pyrazoles act as antiviral agents, while imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]triazoles exhibit broad-spectrum antimicrobial properties through dihydrofolate reductase inhibition [1] [2]. The metabolic pathways of pyrazole-containing drugs involve N-demethylation, hydroxylation, azo reduction, and sulfoxidation, with fluorine substitution dramatically altering these pathways. For instance, fluorination adjacent to metabolically labile sites can block oxidative dealkylation, a key strategy for improving drug half-lives [4] [5]. The integration of difluoromethyl substituents specifically at the N-1 position combines the inherent stability of the pyrazole nucleus with the steric and electronic benefits of the CF₂H group, creating a synergistic effect on molecular properties.

[1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine as Multifunctional Building Block

[1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine represents the strategic convergence of three pharmacophoric elements: 1) the metabolically robust pyrazole core, 2) the hydrogen-bond capable difluoromethyl group at N-1, and 3) the primary amine functionality at C-3. This combination creates a versatile synthon with multiple applications:

  • Amide/Imine Formation: The primary amine enables straightforward derivatization via condensation with carboxylic acids, aldehydes, or ketones. X-ray crystallography confirms that amide derivatives maintain near-planar conformations between the pyrazole ring and adjacent carbonyl groups (e.g., torsion angles C8–C7–C6–N2 ≈ -179.3(2)°), facilitating conjugation and target binding [9].
  • Metal Coordination: The pyrazole nitrogen atoms and amine group provide chelation sites for transition metals, useful in catalytic applications or metalloenzyme inhibition.
  • Salt Formation: The amine group allows water-soluble hydrochloride salt formation, improving formulation options.
  • Bioisosteric Mimicry: The entire scaffold can mimic natural amino acid side chains or nucleotide components when incorporated into peptide or peptidomimetic structures.

Synthetic access typically begins with 4-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. Conversion to acid chlorides followed by coupling with amines provides amide precursors, which can be reduced to the methylamine. Alternatively, direct functionalization of pre-formed [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine via reductive amination or nucleophilic substitution offers modular approaches to diverse analogs. The crystalline hydrochloride salt (CAS 2883044-47-9) facilitates characterization and handling [6] [9]. The structural data reveal critical molecular parameters:

Interactive Table: Synthetic Approaches to [1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine Derivatives

MethodKey Reagents/ConditionsDerivatives AccessibleYield RangeAdvantages/Limitations
Amide CouplingAcid chloride, pyridin-2-amine, TEA, CH₂Cl₂Carboxamides (e.g., N-(pyridin-2-yl) derivatives)60-85%High chemoselectivity; Requires acid precursor
Reductive AminationAldehydes/ketones, NaBH₃CN, MeOHSecondary/tertiary amines40-75%Direct amine modification; Over-reduction risk
Nucleophilic SubstitutionAlkyl halides, K₂CO₃, DMFAlkylated amines50-90%Simple; Competing elimination possible
Urea/Thiourea FormationIsocyanates/isothiocyanatesUreas/thioureas60-95%High yields; May require purification
Schiff Base FormationAldehydes, molecular sievesImines70-98%Reversible; Useful as intermediates

Representative data from synthetic studies [6] [9]

The molecular architecture of this building block enables applications spanning multiple therapeutic areas. The difluoromethylpyrazole component provides metabolic stability and enhanced membrane permeability, while the methylamine linker allows targeted introduction into larger pharmacophores without disrupting the advantageous properties of the core heterocycle. This combination positions [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine as a structurally unique and functionally versatile scaffold in contemporary drug design.

Properties

CAS Number

1431965-88-6

Product Name

[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine

IUPAC Name

[1-(difluoromethyl)pyrazol-3-yl]methanamine;hydrochloride

Molecular Formula

C5H8ClF2N3

Molecular Weight

183.59

InChI

InChI=1S/C5H7F2N3.ClH/c6-5(7)10-2-1-4(3-8)9-10;/h1-2,5H,3,8H2;1H

InChI Key

KPKHMWJMZCHKTF-UHFFFAOYSA-N

SMILES

C1=CN(N=C1CN)C(F)F.Cl

Canonical SMILES

C1=CN(N=C1CN)C(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.